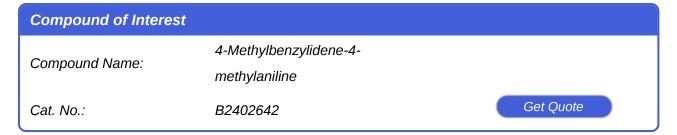


Spectroscopic Profile of 4-Methylbenzylidene-4methylaniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the imine compound **4-Methylbenzylidene-4-methylaniline** (C₁₅H₁₅N, CAS No: 16979-20-7).[1] Due to the limited availability of directly published experimental spectra for this specific molecule, this document combines existing mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on the analysis of its structural components and data from closely related compounds.

Molecular Structure and Properties

- Molecular Formula: C15H15N[1]
- Molecular Weight: 209.29 g/mol [1]
- IUPAC Name: 4-methyl-N-[(4-methylphenyl)methylidene]aniline[1]
- Synonyms: N-(4-Methylbenzylidene)-p-toluidine[1]

The structure consists of two p-tolyl groups linked by an azomethine (-CH=N-) bridge. This arrangement of aromatic rings and the imine functionality dictates its characteristic spectral features.



Spectral Data Summary

The following tables summarize the available and predicted spectral data for **4-Methylbenzylidene-4-methylaniline**.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl3 Frequency: 400 MHz

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.3 - 8.5	Singlet	1H	Imine proton (-CH=N-)
~7.7 - 7.9	Doublet	2H	Aromatic protons (ortho to -CH=N)
~7.2 - 7.4	Doublet	2H	Aromatic protons (meta to -CH=N)
~7.1 - 7.3	Doublet	2H	Aromatic protons (ortho to -N=)
~6.9 - 7.1	Doublet	2H	Aromatic protons (meta to -N=)
~2.4	Singlet	3H	Methyl protons (-CH₃ on benzylidene ring)
~2.3	Singlet	ЗН	Methyl protons (-CH₃ on aniline ring)

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz



Chemical Shift (δ) ppm	Assignment
~160 - 165	Imine carbon (-CH=N-)
~148 - 152	Aromatic quaternary carbon (C-N)
~140 - 145	Aromatic quaternary carbon (C-CH=N)
~138 - 142	Aromatic quaternary carbon (C-CH₃ on benzylidene ring)
~130 - 135	Aromatic quaternary carbon (C-CH₃ on aniline ring)
~129 - 130	Aromatic CH carbons
~128 - 129	Aromatic CH carbons
~120 - 122	Aromatic CH carbons
~21 - 22	Methyl carbon (-CH₃ on benzylidene ring)
~20 - 21	Methyl carbon (-CH₃ on aniline ring)

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050 - 3000	Medium	Aromatic C-H stretch
~2950 - 2850	Medium-Weak	Methyl C-H stretch
~1620 - 1640	Strong	C=N (imine) stretch
~1600, 1580, 1500	Medium-Strong	Aromatic C=C skeletal vibrations
~810 - 840	Strong	p-disubstituted benzene C-H out-of-plane bend

Mass Spectrometry (Experimental)

Ionization Method: Electron Ionization (EI)



The NIST WebBook provides the mass spectrum for **4-Methylbenzylidene-4-methylaniline**.[1]

m/z	Relative Intensity	Assignment
209	High	Molecular ion [M]+
208	High	[M-H]+
194	Medium	[M-CH₃] ⁺
118	Medium	[C ₈ H ₁₀ N] ⁺ fragment
91	High	[C ₇ H ₇]+ (tropylium ion)

Experimental Protocols (Generalized)

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Methylbenzylidene-4-methylaniline** in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-10 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a higher number of scans are typically required due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.



IR Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for a solution-phase spectrum, dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid IR cell.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
 Acquire a background spectrum of the pure KBr pellet or solvent first, which is then automatically subtracted from the sample spectrum.
- Data Analysis: Identify and assign the characteristic absorption bands corresponding to the different functional groups in the molecule.

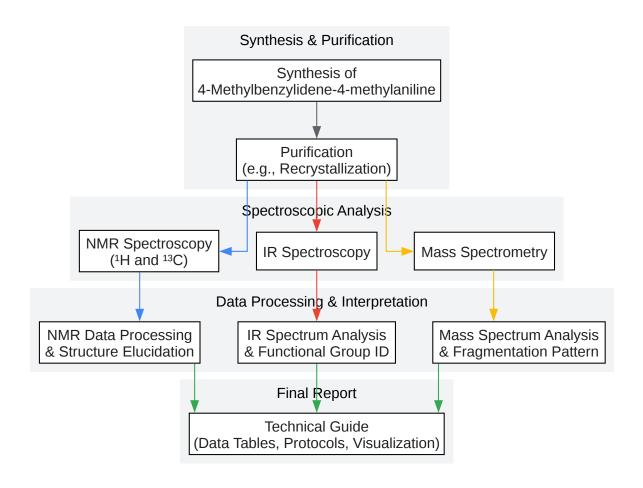
Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Employ electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Methylbenzylidene-4-methylaniline**.





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Caption: Workflow for Spectroscopic Analysis.

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References



- 1. 4-Methylbenzylidene-4-methylaniline [webbook.nist.gov]
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